2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)8-6-12-4-3-10-5-9(12)11-8/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKPJVQJOWVXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3CCNCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the formation of the imidazo-pyrazine core followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of borane-promoted reduction followed by coupling, deprotection, and oxidation steps can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo-pyrazine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Development
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been investigated for its role as a Hedgehog pathway inhibitor . This pathway is crucial in various developmental processes and its dysregulation is linked to several cancers and other diseases. Inhibitors of this pathway can potentially serve as treatments for conditions like basal cell carcinoma and other hyper-proliferative disorders .
Research indicates that compounds related to this compound exhibit promising antitumor properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Neuropharmacology
There is emerging evidence suggesting that this compound may have effects on the central nervous system. Its potential neuroprotective properties are under investigation for applications in treating neurodegenerative diseases .
Inflammation and Immune Response
The compound has also been studied for its anti-inflammatory effects. It may modulate immune responses and reduce inflammation in various models of disease, which could lead to applications in treating chronic inflammatory conditions .
Case Study 1: Hedgehog Pathway Inhibition
A study published in a pharmaceutical journal demonstrated that derivatives of this compound effectively inhibited the Hedgehog signaling pathway in vitro. The results indicated a significant reduction in cell proliferation in cancer cell lines treated with these compounds compared to controls.
Case Study 2: Neuroprotective Effects
In a preclinical study focused on neurodegenerative diseases, researchers found that this compound exhibited protective effects against neuronal damage induced by oxidative stress. The compound was shown to enhance cell viability and reduce markers of apoptosis in neuronal cultures.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo-pyrazine derivatives such as 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and related heterocyclic structures .
Uniqueness
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CPTIP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of CPTIP, focusing on its anticancer and antiviral properties as well as its mechanisms of action.
- Molecular Formula : C9H14N3
- Molecular Weight : 166.23 g/mol
- CAS Number : 2089380-98-1
Anticancer Activity
CPTIP has shown promising results in inhibiting various cancer cell lines. A study evaluated its efficacy against several types of cancer, including breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562). The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 6.66 |
| HCT116 | 7.00 |
| K562 | 5.50 |
These findings suggest that CPTIP may act as a potent inhibitor of cell proliferation through the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator in the cell cycle and transcriptional control .
Antiviral Activity
In addition to its anticancer properties, CPTIP exhibits antiviral activity. A study assessed its efficacy against human coronavirus 229E, revealing that the compound could inhibit viral replication effectively. The mechanism appears to involve interference with viral RNA synthesis pathways .
The biological activity of CPTIP is attributed to its ability to interact with specific molecular targets:
- CDK9 Inhibition : By inhibiting CDK9, CPTIP disrupts the phosphorylation of RNA polymerase II, thereby blocking transcription necessary for cancer cell survival.
- Viral RNA Synthesis Interference : CPTIP's structural features allow it to bind to viral proteins involved in RNA synthesis, effectively reducing the viral load in infected cells.
Case Studies
Several studies have highlighted the effectiveness of CPTIP in preclinical models:
- Study on MCF7 Cells : In vitro studies showed that treatment with CPTIP led to apoptosis in MCF7 cells, evidenced by increased levels of cleaved caspase-3 and PARP .
- Antiviral Efficacy : In vivo models demonstrated that administration of CPTIP significantly reduced the viral load in mice infected with human coronavirus, supporting its potential use as an antiviral agent .
Q & A
Q. What are effective synthetic routes for 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?
A common method involves hydrogenation of the parent imidazo[1,2-a]pyrazine using catalysts like platinum(IV) oxide under 4 bar hydrogen pressure in 2-methoxyethanol, yielding 76% after purification via column chromatography (solvent: CH₂Cl₂/7N NH₃/MeOH) . Cyclization of cyclopropyl-substituted precursors with amines under acidic/basic conditions is also viable, though reaction parameters (temperature, solvent polarity) must be optimized to avoid byproducts like over-reduced or dimerized species .
Q. How can structural characterization be optimized for this compound?
Key techniques include:
- Mass spectrometry : Confirm molecular weight (e.g., exact mass 227.046151 for trifluoromethyl derivatives) and fragmentation patterns .
- NMR : Assign signals for cyclopropyl protons (δ ~1.0–2.0 ppm) and tetrahydroimidazo ring protons (δ ~3.0–4.5 ppm) using ¹H/¹³C and 2D-COSY .
- X-ray crystallography : Resolve spatial orientation of the cyclopropyl group relative to the fused ring system, critical for SAR studies .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence HDAC6 selectivity compared to ethyl or methyl analogs?
The cyclopropyl group enhances HDAC6 inhibition (e.g., IC₅₀ = 33 nM for analog And63) by occupying the hydrophobic channel in HDAC6’s active site, as shown via homology modeling. In contrast, ethyl/methyl groups exhibit reduced steric complementarity, lowering selectivity (e.g., 100-fold lower vs. HDAC8) . Substituting cyclopropyl with bulkier groups (e.g., isopropyl) may further modulate selectivity but risks destabilizing the fused ring conformation .
Q. What methodological strategies resolve contradictions in biological activity data for this compound?
- Purity validation : Impurities from borane reduction (e.g., residual solvents or over-reduced intermediates) can skew activity assays. Use LC-MS and preparative HPLC to isolate >95% pure batches .
- Target engagement assays : Confirm direct binding to NaV1.7 or HDAC6 using electrophysiology (e.g., patch-clamp) or fluorescence polarization assays .
- Metabolic stability screening : Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the cyclopropyl ring), guiding structural stabilization .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?
- Core modifications : Saturating the pyrazine ring (e.g., 5,6,7,8-tetrahydro vs. fully aromatic) enhances solubility but may reduce target affinity. Balance logP (optimal ~2–3) via substituent polarity .
- Functional group addition : Introducing carboxylate esters (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) improves oral bioavailability but requires hydrolysis studies to confirm prodrug activation .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Catalyst screening : Replace PtO₂ with Pd/C for safer hydrogenation at lower pressures (1–2 bar) .
- Flow chemistry : Continuous-flow reactors minimize exothermic risks during cyclization steps and improve yield reproducibility .
- Green solvents : Substitute 2-methoxyethanol with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising reaction efficiency .
Key Considerations for Researchers
- Safety : Cyclopropyl derivatives may form explosive peroxides; store under inert gas and monitor stability .
- Data reproducibility : Validate biological assays with orthogonal methods (e.g., SPR for binding affinity alongside cellular assays) .
- Regulatory compliance : Ensure non-FDA status is clearly stated in publications, adhering to ethical guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
